molecular formula C17H15BrN2 B5700910 N-(3-bromophenyl)-2,8-dimethylquinolin-4-amine

N-(3-bromophenyl)-2,8-dimethylquinolin-4-amine

Cat. No.: B5700910
M. Wt: 327.2 g/mol
InChI Key: SGNFPAMWMYLSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2,8-dimethylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group and a dimethylquinoline moiety in this compound suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2,8-dimethylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2,8-dimethylquinoline with 3-bromoaniline in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol, and the mixture is stirred at room temperature for several hours. The completion of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography or recrystallization can be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2,8-dimethylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve the use of a base and an organic solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

N-(3-bromophenyl)-2,8-dimethylquinolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,8-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromophenyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bromophenyl group and a dimethylquinoline moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2,8-dimethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2/c1-11-5-3-8-15-16(9-12(2)19-17(11)15)20-14-7-4-6-13(18)10-14/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNFPAMWMYLSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.